

# A Technical Guide to D-Glucose-d2: Commercial Availability and Applications in Research

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Glucose-d2**, a stable isotope-labeled form of glucose, for professionals in research and drug development. This document details its commercial availability from various suppliers, outlines key experimental protocols for its use in metabolic studies, and illustrates relevant biochemical pathways.

## Introduction to D-Glucose-d2

**D-Glucose-d2** is a form of glucose where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without the need for radioactive tracers.[1] Its primary applications are in metabolic research, particularly in studies involving glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, utilizing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The deuterium label allows for the differentiation and quantification of exogenous versus endogenous glucose metabolism, providing critical insights into metabolic fluxes in both healthy and diseased states.[3]

## **Commercial Suppliers and Availability**

**D-Glucose-d2** is available from several commercial suppliers in various deuterated forms, purities, and quantities. The most common commercially available form is D-Glucose-6,6-d2. Below is a summary of offerings from prominent suppliers.



Supplier	Product Name/Isotope Position	Catalog Number (Example)	Purity	Available Quantities
Sigma-Aldrich	D-Glucose-6,6- d2	Aldrich-282650	≥98 atom % D, ≥99% (CP)	Bulk and prepack available
Cambridge Isotope Laboratories, Inc.	D-Glucose (6,6- D <sub>2</sub> , 99%)	DLM-349	99 atom % D, 98% Chemical Purity	1g, 5g, 10g
MedChemExpres s	D-Glucose-d2	HY-113593S	Not specified	1mg, 5mg
InvivoChem	D-Glucose-d2	V72835	≥98%	Not specified
Santa Cruz Biotechnology	D-Glucose-3,5- d2	sc-221713	Not specified	Not specified
Eurisotop (subsidiary of CIL)	D-GLUCOSE (6,6-D2, 99%)	DLM-349	98%	1g, 5g, 10g
NINGBO INNO PHARMCHEM CO.,LTD.	D-Glucose-6,6- d2	Not specified	Not specified	Inquiry for details

Note: Availability, catalog numbers, and pricing are subject to change. Please consult the respective supplier's website for the most current information.

# **Experimental Protocols**

The use of **D-Glucose-d2** in research primarily involves tracer studies to elucidate metabolic pathways. The following are generalized protocols for common applications using mass spectrometry and NMR spectroscopy.

# Cell Culture Labeling for Metabolomics (LC-MS Analysis)

## Foundational & Exploratory





This protocol is a starting point and should be optimized for specific cell lines and experimental conditions.[4]

#### A. Materials:

- D-Glucose-d2
- Glucose-free cell culture medium
- Dialyzed fetal bovine serum (dFBS)
- Phosphate-buffered saline (PBS), ice-cold
- 80% Methanol, pre-chilled to -80°C
- Cell scrapers
- · Microcentrifuge tubes

#### B. Procedure:

- Cell Seeding: Plate cells at a desired density in a 6-well plate and allow them to adhere and grow overnight.
- Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of **D-Glucose-d2** and dFBS.
- · Labeling:
  - Aspirate the growth medium from the cells.
  - Wash the cells once with pre-warmed PBS.
  - Add the pre-warmed labeling medium to the cells and incubate for the desired time period.
- Metabolism Quenching and Metabolite Extraction:
  - Place the 6-well plates on ice.



- Aspirate the labeling medium.
- Immediately wash the cells with 2 mL of ice-cold PBS.
- Aspirate the PBS completely.
- Add 1 mL of pre-chilled 80% methanol to each well.
- Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
- Protein Precipitation and Sample Preparation:
  - Vortex the tubes vigorously for 30 seconds.
  - Incubate at -20°C for 1 hour to precipitate proteins.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C.
  - Transfer the supernatant containing the polar metabolites to a new tube.
  - Dry the extracts using a vacuum concentrator.[4]
- LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
  The specific LC-MS/MS method, including the column, mobile phases, and mass spectrometer settings, will need to be optimized for the metabolites of interest.[4]

## Sample Preparation for NMR Spectroscopy

This protocol provides a general guideline for preparing **D-Glucose-d2** samples for NMR analysis.[2]

#### A. Materials:

- **D-Glucose-d2** (5-10 mg)
- Deuterium oxide (D<sub>2</sub>O, high purity)
- 5 mm NMR tube



#### B. Procedure:

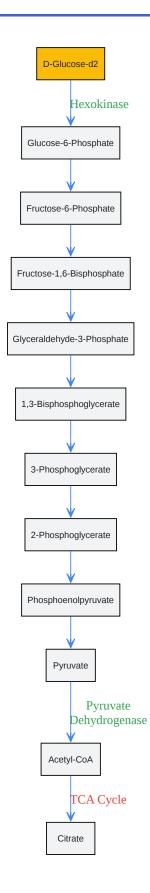
- Weigh Sample: Accurately weigh 5-10 mg of D-Glucose-d2.
- Dissolve: Dissolve the sample in 0.5-0.6 mL of D<sub>2</sub>O.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Homogenize: Gently vortex the tube to ensure a homogeneous solution.[2]
- Acquire NMR Data: The sample is now ready for analysis. A variety of 1D and 2D NMR experiments can be performed, such as <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, and HMBC, to determine the structure and isotopic labeling pattern.[2][5]

## **Visualization of Metabolic Pathways and Workflows**

The following diagrams, generated using the DOT language, illustrate key metabolic pathways where **D-Glucose-d2** is utilized as a tracer and a general experimental workflow.

## **Glycolysis and TCA Cycle Entry**



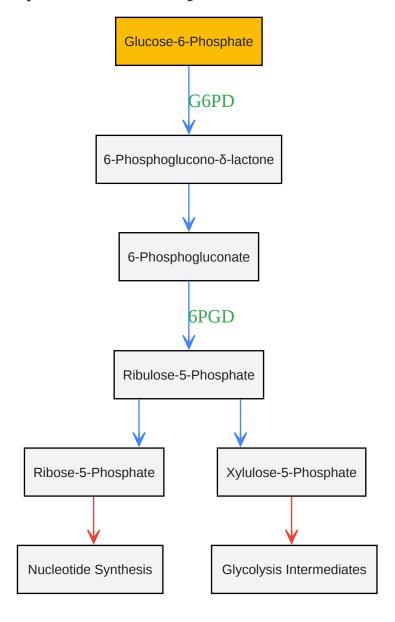


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Caption: Simplified overview of the glycolytic pathway and entry into the TCA cycle.



## **Pentose Phosphate Pathway**



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Caption: Key steps of the Pentose Phosphate Pathway originating from Glucose-6-Phosphate.

## **General Experimental Workflow for Tracer Studies**





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Caption: A generalized workflow for metabolic tracer experiments using **D-Glucose-d2**.

### Conclusion

**D-Glucose-d2** is an indispensable tool for researchers and scientists in the field of metabolic research and drug development. Its commercial availability from a range of suppliers facilitates its use in a variety of experimental settings. The protocols and pathways outlined in this guide provide a foundational understanding for the application of **D-Glucose-d2** in tracing glucose metabolism. The detailed insights gained from such studies are crucial for advancing our understanding of metabolic diseases and for the development of novel therapeutic interventions.

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